molecular formula C14H21ClN4O2 B1501267 [1-(6-Chloro-pyridazin-3-yl)-piperidin-3-yl]-carbamic acid tert-butyl ester CAS No. 939986-08-0

[1-(6-Chloro-pyridazin-3-yl)-piperidin-3-yl]-carbamic acid tert-butyl ester

Cat. No.: B1501267
CAS No.: 939986-08-0
M. Wt: 312.79 g/mol
InChI Key: STBYZIXCPVUJTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Classification and Significance

[1-(6-Chloro-pyridazin-3-yl)-piperidin-3-yl]-carbamic acid tert-butyl ester belongs to the extensive family of organic carbamates, which are esters or salts of carbamic acid characterized by the functional group -NH2COOR. This specific compound represents a sophisticated example of heterocyclic carbamate chemistry, incorporating two distinct nitrogen-containing ring systems within a single molecular framework. The compound can be classified as an organic compound due to the presence of carbon atoms covalently bonded to other elements including hydrogen, nitrogen, and chlorine.

The significance of this compound extends beyond its structural complexity to its potential applications in medicinal chemistry and pharmaceutical research. Carbamate derivatives have received considerable attention in recent years due to their application in drug design and discovery, with organic carbamates serving important roles as optimum protecting groups for amines and amino acids in organic synthesis and peptide chemistry. The tert-butyl ester group in this compound functions as a protective moiety for the amino functionality, enhancing stability during synthetic processes, particularly in pharmaceutical intermediates.

The structural architecture of this compound demonstrates the principles of rational drug design, where specific functional groups are incorporated to modulate biological activity and chemical properties. The 6-chloro-3-pyridazinyl substituent introduces a nitrogen-rich heterocycle that may influence binding affinity in medicinal chemistry applications, analogous to other halogenated heterocycles in drug development.

The following table summarizes the key chemical properties of this compound:

Property Value
Molecular Formula C14H21ClN4O2
Molecular Weight 312.79 g/mol
Chemical Class Carbamate derivative
Ring Systems Pyridazine, Piperidine
Functional Groups Carbamate, Chloro, tert-Butyl ester

Historical Development of Pyridazine-Piperidine Carbamates

The historical development of pyridazine-piperidine carbamates represents a convergence of several independent advances in heterocyclic chemistry that occurred throughout the twentieth century. The pyridazine heterocycle itself has a relatively recent history compared to other diazines, with the parent heterocycle first prepared through oxidation of benzocinnoline to pyridazinetetracarboxylic acid followed by decarboxylation. Emil Fischer's classic investigation on the Fischer indole synthesis led to the preparation of the first pyridazine through condensation of phenylhydrazine and levulinic acid, establishing the foundation for pyridazine chemistry.

The piperidine component of these hybrid molecules has a longer synthetic history, with piperidine being produced industrially through hydrogenation of pyridine, typically using a molybdenum disulfide catalyst. The biological significance of piperidine became apparent through its presence in piperine, the active ingredient in black pepper, and subsequent research revealed numerous biological actions including antibacterial, anti-inflammatory, antihypertensive, anticonvulsant, antimalarial, antiviral, and anticancer effects for piperidine and its derivatives.

The development of carbamate chemistry as a distinct field gained momentum during the mid-twentieth century as chemists recognized the unique properties of these functional groups. The discovery that piperidine and piperazine carbamates could be tuned for selective inhibition of various enzymes, particularly serine hydrolases, marked a significant advancement in the field. Research demonstrated that these scaffolds could be modified for selective or dual enzyme inhibition by attachment of appropriately substituted substituents on the piperidine ring.

The specific combination of pyridazine and piperidine motifs within carbamate structures emerged from structure-activity relationship studies that revealed the importance of six-membered nitrogen-containing rings in biological activity. Modifications to the piperidine ring in carbamate structures consistently demonstrated that six-member rings were required to maintain potency, suggesting a strict structural requirement for biological activity.

Position Within Chemical Taxonomy of Heterocyclic Compounds

This compound occupies a unique position within the chemical taxonomy of heterocyclic compounds, representing an intersection of multiple important structural classes. Within the broader category of nitrogen heterocycles, this compound combines both aromatic and aliphatic nitrogen-containing rings, creating a hybrid structure that bridges fundamental divisions in heterocyclic chemistry.

The pyridazine component positions this compound within the diazine family, which includes pyrimidine and pyrazine as isomeric relatives. Pyridazine is distinguished from its isomers by having two adjacent nitrogen atoms in a six-membered aromatic ring, endowing it with unique physicochemical properties including weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust dual hydrogen-bonding capacity. These properties contribute to unique applications in molecular recognition, while the inherent polarity and low cytochrome P450 inhibitory effects add value in drug discovery and development.

The piperidine ring system classifies this compound within the saturated nitrogen heterocycles, specifically as a nonaromatic heterocyclic nucleus with a six-membered ring containing five methylene groups and one secondary amine group. This structural feature places the compound within a privileged class of molecules, as piperidine represents a major heterocyclic unit present in numerous bioactive natural products and synthetic pharmaceuticals.

From a carbamate perspective, this compound belongs to the extensive family of carbamic acid derivatives that have found widespread application in pharmaceutical chemistry. The carbamate functional group serves dual purposes in this compound: providing a site for chemical modification and offering potential for enzyme inhibition through covalent modification mechanisms characteristic of serine hydrolase inhibitors.

The taxonomic position of this compound can be further refined by considering its chlorinated pyridazine substituent, which places it within the subfamily of halogenated heterocycles. The strategic placement of chlorine on the pyridazine ring represents a common medicinal chemistry approach for modulating biological activity, lipophilicity, and metabolic stability. The pyridazine structure has emerged as a popular pharmacophore found within numerous herbicides and pharmaceutical compounds, including drugs such as cefozopran, cadralazine, minaprine, pipofezine, and hydralazine.

The following classification hierarchy illustrates the taxonomic position of this compound:

Taxonomic Level Classification
Chemical Class Organic heterocyclic compound
Primary Function Carbamate derivative
Ring Systems Diazine (pyridazine) + Saturated nitrogen heterocycle (piperidine)
Substitution Pattern Halogenated aromatic heterocycle
Protecting Group tert-Butyl ester carbamate
Stereochemical Features Substituted piperidine ring

This taxonomic positioning highlights the compound's role as a bridge between classical heterocyclic chemistry and modern pharmaceutical design, incorporating established structural motifs in novel combinations that leverage the unique properties of each component ring system. The compound exemplifies the evolution of heterocyclic chemistry from simple ring systems to complex multi-heterocyclic architectures designed for specific biological applications.

Properties

IUPAC Name

tert-butyl N-[1-(6-chloropyridazin-3-yl)piperidin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21ClN4O2/c1-14(2,3)21-13(20)16-10-5-4-8-19(9-10)12-7-6-11(15)17-18-12/h6-7,10H,4-5,8-9H2,1-3H3,(H,16,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STBYZIXCPVUJTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCN(C1)C2=NN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70671645
Record name tert-Butyl [1-(6-chloropyridazin-3-yl)piperidin-3-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70671645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

939986-08-0
Record name 1,1-Dimethylethyl N-[1-(6-chloro-3-pyridazinyl)-3-piperidinyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=939986-08-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl [1-(6-chloropyridazin-3-yl)piperidin-3-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70671645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

[1-(6-Chloro-pyridazin-3-yl)-piperidin-3-yl]-carbamic acid tert-butyl ester, also known as a derivative of piperidine and pyridazine, has garnered attention in pharmacological research due to its diverse biological activities. This article reviews the compound's biological properties, including its mechanism of action, therapeutic potential, and associated case studies.

  • Molecular Formula : C11H15ClN2O2
  • Molecular Weight : 240.7 g/mol
  • CAS Number : 939986-92-2

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the body. Research indicates that it may act as an inhibitor of certain enzymes and receptors involved in cellular signaling pathways. Notably, its effects on the central nervous system (CNS) and potential anti-inflammatory properties are of particular interest.

1. Antiviral Activity

Studies have shown that compounds similar to this compound can modulate viral replication by interfering with host cell machinery. The compound may inhibit the establishment of a cellular antiviral state by blocking interferon signaling pathways, thereby reducing the host's immune response to viral infections .

2. Anticancer Properties

Research into the anticancer potential of this compound suggests that it may influence pathways related to cell proliferation and apoptosis. It appears to modulate key transcription factors such as NF-kappa-B and STAT3, which are crucial in cancer progression and immune response regulation .

3. Neuropharmacological Effects

The compound has been evaluated for its neuropharmacological effects, particularly in models of anxiety and depression. Its ability to cross the blood-brain barrier indicates potential for CNS-targeted therapies. Preliminary studies suggest that it may exhibit anxiolytic effects, possibly through serotonergic pathways .

Case Study 1: Antiviral Mechanism

In a study published in PubMed, researchers demonstrated that a related pyridazine derivative effectively inhibited viral replication by disrupting RNA chaperone functions within infected cells. This study highlighted the compound's potential as a therapeutic agent against RNA viruses by modulating host immune responses .

Case Study 2: Anticancer Activity

A recent investigation into the compound's anticancer properties revealed that it significantly reduced tumor growth in xenograft models of breast cancer. The mechanism was linked to the downregulation of c-myc and upregulation of pro-apoptotic factors, suggesting a dual mechanism of action involving both cell cycle arrest and apoptosis induction .

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR studies have been conducted to predict the biological activity based on structural characteristics of similar compounds. These analyses highlight key physicochemical properties that correlate with enhanced biological activity, providing insights into how modifications to the chemical structure can improve efficacy against specific targets .

Property Value
Human Intestinal Absorption+0.9862
Blood-Brain Barrier-0.5052
P-glycoprotein SubstrateNon-substrate
CYP450 3A4 SubstrateSubstrate

Comparison with Similar Compounds

Comparison with Similar Compounds

This section compares the target compound with structurally analogous carbamic acid tert-butyl esters, focusing on substituents, heterocyclic systems, and physicochemical properties. Key differences are summarized in Table 1 and discussed in detail below.

Table 1: Structural and Physicochemical Comparison

Compound Name Heterocycle Substituents Molecular Formula Molar Mass (g/mol) Key Properties
[1-(6-Chloro-pyridazin-3-yl)-piperidin-3-yl]-carbamic acid tert-butyl ester Pyridazine (N,N) 6-Cl, Boc at piperidin-3-yl C₁₄H₂₁ClN₄O₂ 312.8 Moderate polarity, Boc protection
[1-(6-Methoxy-pyrimidin-4-yl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester Pyrimidine (N,N) 6-OCH₃, N-methyl, Boc C₁₇H₂₇N₃O₃ 321.4 Increased lipophilicity due to OCH₃
[1-(6-Chloro-pyridin-3-ylmethyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester Pyridine (N) 6-Cl-CH₂, N-methyl, Boc C₁₇H₂₆ClN₃O₂ 339.86 Lower pKa (7.76), higher density
3-(6-Chloro-pyridazin-3-yloxy)-piperidine-1-carboxylic acid tert-butyl ester Pyridazine (N,N) 6-Cl-O linker, Boc C₁₄H₂₀ClN₃O₃ 313.78 Oxygen linker enhances flexibility
Ethyl-[1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester Piperidine (N) 2-OH-CH₂CH₂, Boc, ethyl C₁₄H₂₈N₂O₃ 272.38 High hydrophilicity due to -OH

Heterocyclic Core and Electronic Effects

  • Pyridazine vs. This increases solubility in polar solvents but may reduce membrane permeability .
  • Substituent Effects : The 6-chloro group on pyridazine is electron-withdrawing, enhancing electrophilic reactivity at the 3-position. In contrast, the methoxy group in [1-(6-Methoxy-pyrimidin-4-yl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester provides electron-donating effects, stabilizing the ring against nucleophilic attack .

Linker and Conformational Flexibility

  • Direct Bonding vs. Linkers : The target compound lacks a linker between the piperidine and pyridazine, restricting conformational flexibility. In contrast, 3-(6-Chloro-pyridazin-3-yloxy)-piperidine-1-carboxylic acid tert-butyl ester features an oxygen linker, which may improve binding to sterically hindered targets .

Physicochemical and Pharmacokinetic Properties

  • Polarity and Solubility : The hydroxyethyl group in Ethyl-[1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester significantly boosts hydrophilicity (logP ~1.5) compared to the target compound (predicted logP ~2.3) .
  • pKa and Ionization : The pyridazine core in the target compound has a predicted pKa of ~3.5 (ring nitrogen), whereas the pyridine derivative in [1-(6-Chloro-pyridin-3-ylmethyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester exhibits a higher pKa (7.76), favoring protonation at physiological pH .

Research Findings and Implications

  • Kinase Inhibition : Pyridazine derivatives are prominent in kinase inhibitor design due to their ability to mimic ATP’s purine ring. The target compound’s chlorine atom may enhance binding to hydrophobic kinase pockets, as seen in analogous compounds .
  • Metabolic Stability : The Boc group in this compound reduces metabolic degradation compared to unmasked amines, extending half-life in vivo .
  • Toxicity Considerations : Chlorinated heterocycles like pyridazine may pose hepatotoxicity risks, necessitating structural optimization in drug development .

Preparation Methods

General Synthetic Strategy Overview

The preparation of this compound generally follows these key steps:

This approach leverages organolithium chemistry for selective lithiation and subsequent functionalization, followed by carbamate protection steps to stabilize the amine functionality.

Preparation of the Pyridazinyl Carbamate Intermediate

A critical precursor is the tert-butyl carbamate derivative of the 6-chloropyridazin-3-yl system. This is prepared by:

  • Bubbling carbon dioxide gas into a reaction solution cooled to -78 °C, followed by stirring at room temperature overnight.
  • Quenching with water and adjusting the pH to acidic conditions (pH ~3) to precipitate the carbamate intermediate.
  • Extraction and drying steps follow to isolate the tert-butyl carbamate pyridazinyl intermediate as a solid.

Lithiation and Electrophilic Substitution

The key functionalization step involves lithiation at low temperatures (-78 °C) using n-butyllithium in the presence of tetramethylethylenediamine (TMEDA) to enhance lithiation efficiency. The lithiation enables:

  • Selective metalation of the pyridazinyl ring at the desired position.
  • Subsequent electrophilic quenching with iodine or dry ice (CO2) to introduce iodine or carboxyl functionalities.

For example, the lithiation followed by iodine quenching produces tert-butyl (6-chloro-4-iodopyridin-3-yl)carbamate with yields around 32-33% under controlled conditions.

Step Reagents & Conditions Yield Notes
Lithiation n-BuLi (1.3 M in hexane), TMEDA, THF, -78 °C 32-33% Stirring for 1-4 hours, inert atmosphere
Electrophilic Quench Iodine in THF, -78 °C to RT 32-33% Column chromatography purification

Formation of Piperidinyl Carbamic Acid tert-Butyl Ester

The coupling of the pyridazinyl intermediate with a piperidine derivative to form the carbamic acid tert-butyl ester involves:

  • Reaction of the appropriately substituted piperidine (3-piperidinyl or 4-piperidinyl variants) with carbamoylating agents under mild conditions.
  • Protection of the amine with tert-butyl groups to form the carbamate ester, which stabilizes the molecule and facilitates further synthetic manipulations.

Representative Experimental Procedure (Summarized)

  • Step 1: Dissolve (6-chloropyridin-3-yl)carbamic acid tert-butyl ester in dry diethyl ether under argon atmosphere at -78 °C.
  • Step 2: Add TMEDA followed by dropwise addition of n-butyllithium solution, maintaining low temperature and stirring for 2 hours at -10 °C.
  • Step 3: Add iodine solution dropwise at -78 °C, then stir at room temperature for 18-24 hours.
  • Step 4: Quench with saturated ammonium chloride solution, extract with diethyl ether, wash with sodium pyrosulfite and brine, dry over MgSO4.
  • Step 5: Evaporate solvent under reduced pressure and purify by silica gel column chromatography using n-hexane/ethyl acetate solvent system to yield the iodinated carbamate intermediate.
  • Step 6: Subsequent coupling with piperidinyl amine derivatives and carbamate formation yields the target compound.

Yield and Purity Considerations

  • Typical yields for the iodination step are approximately 32-57%, depending on reaction scale and purification efficiency.
  • Purity is ensured by chromatographic techniques and confirmed by NMR spectroscopy (1H-NMR peaks consistent with tert-butyl, aromatic, and piperidinyl protons) and mass spectrometry (MS m/z = 355 for iodinated intermediate).
  • The final compound’s purity is critical for applications in medicinal chemistry and requires rigorous characterization.

Data Table Summarizing Key Reaction Parameters

Reaction Step Reagents & Solvent Temperature (°C) Time Yield (%) Purification Method Notes
Carbamate formation CO2 gas, THF, MgSO4 drying -78 to RT Overnight Not specified Vacuum drying pH adjustment to 3
Lithiation & Iodination n-BuLi, TMEDA, I2, THF -78 to RT 18-24 h 32-33 Silica gel chromatography Argon atmosphere
Piperidinyl coupling Piperidine derivative, carbamoylating agent RT to mild heating Hours Not specified Chromatography Tert-butyl protection

Research Findings and Optimization Notes

  • Use of TMEDA enhances lithiation selectivity and yield.
  • Strict temperature control (-78 °C to -10 °C) is critical to avoid side reactions.
  • Quenching with iodine requires slow addition and prolonged stirring for complete reaction.
  • Purification by silica gel chromatography with a gradient of n-hexane and ethyl acetate effectively separates product from impurities.
  • The tert-butyl carbamate group provides stability and facilitates handling of the intermediate and final product.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for [1-(6-Chloro-pyridazin-3-yl)-piperidin-3-yl]-carbamic acid tert-butyl ester, and how are reaction conditions optimized?

  • Methodology : The synthesis typically involves multi-step protocols, such as Suzuki coupling for pyridazine ring formation (e.g., coupling 6-chloropyridazine with a piperidine precursor) followed by carbamate protection using Boc anhydride. Key parameters include solvent selection (e.g., THF or DMF), temperature control (0–25°C for coupling steps), and catalyst choice (e.g., Pd(PPh₃)₄). Post-synthetic purification via column chromatography with gradients of ethyl acetate/hexane ensures purity .
  • Optimization : Reaction yields improve with degassed solvents and inert atmospheres (N₂/Ar). Monitoring via TLC or HPLC intermediates helps avoid side products like dehalogenated pyridazine derivatives .

Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?

  • Structural Confirmation : Use ¹H/¹³C NMR (in CDCl₃ or DMSO-d₆) to verify piperidine and pyridazine ring connectivity. Mass spectrometry (ESI-TOF) confirms molecular ion peaks (e.g., [M+H]⁺). IR spectroscopy identifies carbamate C=O stretches (~1680–1720 cm⁻¹) .
  • Purity Assessment : HPLC with C18 columns (acetonitrile/water mobile phase) quantifies impurities. Chiral HPLC may resolve stereoisomers if asymmetric centers are present .

Advanced Research Questions

Q. How can discrepancies in stereochemical assignments for piperidine ring substituents be resolved?

  • Methodology : Combine X-ray crystallography with NOESY NMR to determine spatial arrangements. For example, cross-peaks between piperidine H-3 and pyridazine H-5 in NOESY indicate axial/equatorial positioning. Computational modeling (DFT) predicts stable conformers .

Q. What computational strategies predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Approach : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of targets like HIV-1 protease or bacterial enzymes. Focus on hydrogen bonding with the carbamate group and π-π stacking between pyridazine and aromatic residues. MD simulations (50–100 ns) assess binding stability .

Q. How can structure-activity relationship (SAR) studies be designed to optimize target affinity?

  • Design : Synthesize analogs with modifications at the pyridazine (e.g., 6-fluoro vs. 6-chloro) or piperidine (e.g., 3-hydroxy vs. 3-amino) positions. Compare IC₅₀ values in enzyme inhibition assays. For example, replacing 6-chloro with electron-withdrawing groups may enhance π-stacking in hydrophobic pockets .

Q. How to resolve conflicting bioactivity data across different assay platforms?

  • Validation : Use orthogonal assays (e.g., SPR for binding kinetics vs. cellular luciferase assays for functional activity). Control for off-target effects via counter-screening against related enzymes. Adjust buffer conditions (pH, ionic strength) to mimic physiological environments .

Q. What strategies enable regioselective functionalization of the pyridazine ring?

  • Synthetic Tactics : Employ directed metalation (e.g., LDA at –78°C) to install substituents at the 4-position. Protect the carbamate group with Boc to prevent nucleophilic attack during halogenation (e.g., NCS in DCM) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(6-Chloro-pyridazin-3-yl)-piperidin-3-yl]-carbamic acid tert-butyl ester
Reactant of Route 2
Reactant of Route 2
[1-(6-Chloro-pyridazin-3-yl)-piperidin-3-yl]-carbamic acid tert-butyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.